4-(3-Ethenylphenyl)butan-1-OL
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Overview
Description
4-(3-Ethenylphenyl)butan-1-OL is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 3-ethenylphenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethenylphenyl)butan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-ethenylphenylmagnesium bromide with butanal followed by hydrolysis yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 4-(3-Ethenylphenyl)butanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethenylphenyl)butan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 4-(3-Ethenylphenyl)butanoic acid.
Reduction: 4-(3-Ethenylphenyl)butane.
Substitution: 4-(3-Ethenylphenyl)butyl chloride or bromide.
Scientific Research Applications
4-(3-Ethenylphenyl)butan-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Ethenylphenyl)butan-1-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A simple alcohol with a four-carbon chain and a hydroxyl group at the first carbon.
3-Buten-1-ol: An alcohol with a double bond between the third and fourth carbon atoms and a hydroxyl group at the first carbon.
4-Phenylbutan-1-ol: An alcohol with a phenyl group attached to the fourth carbon and a hydroxyl group at the first carbon.
Uniqueness
4-(3-Ethenylphenyl)butan-1-OL is unique due to the presence of both an ethenyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler alcohols.
Properties
CAS No. |
113538-75-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(3-ethenylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-11-7-5-8-12(10-11)6-3-4-9-13/h2,5,7-8,10,13H,1,3-4,6,9H2 |
InChI Key |
NLXUSSJQGWFJFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CCCCO |
Origin of Product |
United States |
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